3-Amino-5-fluoropyridine-2-carbonitrile
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Description
“3-Amino-5-fluoropyridine-2-carbonitrile” is an important intermediate mainly used in medicine and organic synthesis . It is also known by registry numbers ZINC000072265860 .
Molecular Structure Analysis
The molecular formula of “3-Amino-5-fluoropyridine-2-carbonitrile” is C6H4FN3 . The InChI code is 1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 .Scientific Research Applications
Synthesis of Novel Compounds
- Schiff bases and pyrazole-4-carboxaldehyde derivatives have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showing excellent antimicrobial activity in some derivatives (Puthran et al., 2019).
Development of Antimicrobial Agents
- Benzothiazole pyridine derivatives, derived from 2- Amino-5-aryl or Formylpyridine-3-Carbonitriles, have been prepared and shown significant antifungal and antibacterial activities (Jemmezi et al., 2014).
Chemical Synthesis Processes
- Novel pyrazole-4-carbonitrile derivatives have been created using an aldol condensation process, leading to new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).
Fluorogenic Synthesis Applications
- Fluorescent derivatives of 2-amino-3-carbonitrile-4H-chromene were synthesized through fluorogenic Michael addition, providing the first example of enantioselective organocatalytic conversion combined with fluorogenesis (Oskouei & Brouwer, 2017).
Anticancer Research
- Benzochromene derivatives, including 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have been synthesized and shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines, suggesting potential as chemotherapeutic agents (Ahagh et al., 2019).
3D Printing and Photopolymerization
- 2-Amino-4,6-diphenylpyridine-3-carbonitrile derivatives have been used in bimolecular photoinitiating systems for 3D printing, demonstrating reactivity under UV-A and visible light sources (Fiedor et al., 2020).
properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUOJDYRBJEKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744347 |
Source
|
Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-fluoropyridine-2-carbonitrile | |
CAS RN |
1374115-60-2 |
Source
|
Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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